3-Chloro-4-hydroxy-5-nitrobenzonitrile

Übersicht

Beschreibung

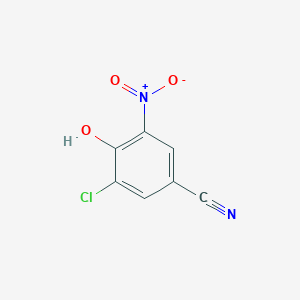

3-Chloro-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O3. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol and ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxy-5-nitrobenzonitrile can be synthesized through the reaction of 3,5-dinitrobenzonitrile with sodium hydroxide. Under alkaline conditions, sodium hydroxide converts 3,5-dinitrobenzonitrile to 3-chloro-4-hydroxy-5-nitrobenzoic acid sodium salt. This intermediate is then acidified to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron and hydrochloric acid or stannous chloride are used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable catalyst.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the hydroxy group.

3-Nitro-4-thiocyanobenzonitrile: Contains a thiocyano group instead of a chloro group.

4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the chloro group.

Uniqueness

3-Chloro-4-hydroxy-5-nitrobenzonitrile is unique due to the presence of both chloro and hydroxy groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.

Biologische Aktivität

3-Chloro-4-hydroxy-5-nitrobenzonitrile is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by the presence of a chloro, hydroxy, and nitro group, suggests potential interactions with biological molecules, making it a candidate for further investigation into its biological activities.

The structural formula of this compound can be represented as follows:

This compound features:

- A chloro group (Cl) that can participate in nucleophilic substitutions.

- A hydroxy group (OH) which can engage in hydrogen bonding, enhancing its reactivity.

- A nitro group (NO₂) that may undergo reduction to form reactive intermediates, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive species that may interact with cellular components such as proteins and nucleic acids. The chloro and hydroxy groups enhance the compound's ability to form hydrogen bonds, which may facilitate binding to specific biomolecules.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related nitrobenzene derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values often in the low micromolar range. This suggests a potential application in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The interactions facilitated by the chloro and hydroxy groups can stabilize binding with target enzymes, potentially leading to inhibition of their activity. For example, similar compounds have been evaluated for their ability to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism .

Case Studies

- Antitumor Screening : In a study investigating the antitumor efficacy of various nitrobenzene derivatives, this compound was included in a panel of compounds tested against human tumor cell lines. The results indicated significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent .

- Enzyme Affinity Studies : Another study focused on the binding affinity of this compound with cytochrome P450 enzymes. The findings suggested that modifications in the substituents on the benzene ring could enhance or diminish enzyme inhibition, providing insights into structure-activity relationships (SAR) for future drug design .

Data Tables

Eigenschaften

IUPAC Name |

3-chloro-4-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGCFMUDSMDQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168622 | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-88-9 | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.